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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the immunofluorescent staining of

Polybromo-1 (PBRM1), a key component of the PBAF chromatin remodeling complex.

Accurate determination of PBRM1 subcellular localization is critical for understanding its role in

cellular processes and its implications in diseases such as clear cell renal cell carcinoma

(ccRCC), where it is frequently mutated.

Introduction to PBRM1 and its Localization
Polybromo-1 (PBRM1), also known as BAF180, is a large protein that serves as a subunit of

the ATP-dependent chromatin remodeling complex, PBAF (Polybromo-associated BRG1- or

BRM-associated factors). This complex plays a crucial role in regulating gene expression by

altering the structure of chromatin, thereby controlling the accessibility of DNA to transcription

factors. PBRM1 is recognized as a tumor suppressor, and its loss of function is a frequent

event in the development of clear cell renal cell carcinoma (ccRCC) and other cancers.

Under normal physiological conditions, PBRM1 is predominantly localized to the nucleus,

consistent with its function in chromatin remodeling. However, in certain pathological states,

such as in some prostate cancer cells, cytoplasmic localization of PBRM1 has also been

observed. Therefore, immunofluorescence is an essential technique to investigate the

subcellular distribution of PBRM1 and to elucidate its function in both health and disease.
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Data Presentation: PBRM1 Expression and
Localization
The following tables summarize quantitative data related to PBRM1 expression and localization

in different cellular contexts.

Table 1: PBRM1 Expression in Clear Cell Renal Cell Carcinoma (ccRCC)

Clinical Stage PBRM1 Expression Level Reference

Stage I High [1][2]

Stage IV
Significantly Lower than Stage

I
[1][2]

Table 2: Subcellular Localization of PBRM1 in Different Cell Lines
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Cell Line
Predominant
Localization

Notes Reference

RWPE-1 (non-

tumorigenic prostate)
Nuclear ---

LNCaP (prostate

cancer)

Nuclear and

Cytoplasmic

Vesicular-like

cytoplasmic staining

observed.

PC-3 (prostate

cancer)

Nuclear and

Cytoplasmic

Vesicular-like

cytoplasmic staining

observed.

DU-145 (prostate

cancer)

Nuclear and

Cytoplasmic

Vesicular-like

cytoplasmic staining

observed.

ACHN (renal cell

carcinoma)

High nuclear

expression in wild-

type.

Knockdown promotes

cell proliferation.
[3][4]

786-O (renal cell

carcinoma)

Wild-type cells show

nuclear expression.

Knockdown enhances

cell migration.
[4]

A704 (renal cell

carcinoma)

Homozygous PBRM1

truncating mutation.

Used as a negative

control for PBRM1

expression.

[4]

Signaling Pathways Involving PBRM1
PBRM1 is implicated in several key signaling pathways that are critical for cell growth,

proliferation, and immune response.

PBRM1 and the NF-κB Signaling Pathway
Loss of PBRM1 has been shown to lead to the aberrant activation of the pro-tumorigenic NF-

κB pathway.[5][6][7] In PBRM1-deficient cells, the PBAF complex can be ectopically targeted to

new genomic locations, leading to the activation of NF-κB target genes.
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PBRM1's role in suppressing aberrant NF-κB activation.

PBRM1 and the Chemokine Signaling Pathway
PBRM1 plays a significant role in regulating the expression of various chemokines and their

receptors, which are crucial for immune cell trafficking and tumor microenvironment

modulation.[3] Knockdown of PBRM1 has been shown to alter the chemokine profile, for

instance, by increasing the expression of IL6ST and CCL2, while decreasing the levels of IL-8

(CXCL8), IL-6, and CXCL2.[3]
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PBRM1's regulatory role in chemokine expression.

Experimental Protocols
Recommended Antibodies for PBRM1
Immunofluorescence
Selecting a well-validated antibody is crucial for successful immunofluorescence. The following

antibodies have been reported or are recommended for IF applications. It is always advisable

to perform initial antibody titration to determine the optimal concentration for your specific

experimental conditions.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 12 Tech Support

https://www.benchchem.com/product/b15141148?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15141148?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Vendor
Catalog
Number

Type
Recommended
Dilution

Reference

Thermo Fisher

Scientific
A700-019

Recombinant

Rabbit

Monoclonal

1:100 - 1:500 [8]

Proteintech 12563-1-AP Rabbit Polyclonal

Not specified for

IF, requires

optimization

[9]

ResearchGate

(example)
anti-PBRM1 --- 1:50

Detailed Immunofluorescence Protocol for PBRM1 in
Adherent Cells
This protocol is a general guideline and may require optimization for specific cell lines and

antibodies.

Materials:

Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free

4% Paraformaldehyde (PFA) in PBS (freshly prepared)

Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS

Blocking Buffer: 5% Normal Goat Serum (or serum from the host species of the secondary

antibody) and 0.1% Triton X-100 in PBS

Primary Antibody Dilution Buffer: 1% Bovine Serum Albumin (BSA) and 0.1% Triton X-100 in

PBS

Secondary Antibody Dilution Buffer: 1% BSA and 0.1% Triton X-100 in PBS

Primary antibody against PBRM1
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Fluorophore-conjugated secondary antibody

Nuclear counterstain (e.g., DAPI or Hoechst)

Antifade mounting medium

Glass coverslips and microscope slides
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Start: Cells grown on coverslips

Wash with PBS

Fix with 4% PFA
(15 min, RT)

Wash with PBS (3x)

Permeabilize with Triton X-100
(10 min, RT)

Wash with PBS (3x)

Block with Normal Goat Serum
(1 hr, RT)

Incubate with primary antibody
(overnight, 4°C)

Wash with PBS (3x)

Incubate with secondary antibody
(1 hr, RT, in the dark)

Wash with PBS (3x)

Counterstain with DAPI/Hoechst
(5 min, RT)

Wash with PBS

Mount with antifade medium

Image with fluorescence microscope

Click to download full resolution via product page

Workflow for PBRM1 Immunofluorescence Staining.
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Procedure:

Cell Culture: Grow cells to 60-80% confluency on sterile glass coverslips in a petri dish or

multi-well plate.

Washing: Gently wash the cells twice with PBS to remove any remaining culture medium.

Fixation: Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.

Washing: Wash the cells three times with PBS for 5 minutes each.

Permeabilization: Permeabilize the cells by incubating with Permeabilization Buffer for 10

minutes at room temperature. This step is crucial for allowing the antibodies to access

intracellular antigens like PBRM1.

Washing: Wash the cells three times with PBS for 5 minutes each.

Blocking: Block non-specific antibody binding by incubating the cells with Blocking Buffer for

1 hour at room temperature.

Primary Antibody Incubation: Dilute the primary PBRM1 antibody in Primary Antibody

Dilution Buffer to the predetermined optimal concentration. Incubate the cells with the diluted

primary antibody overnight at 4°C in a humidified chamber.

Washing: Wash the cells three times with PBS containing 0.1% Tween-20 for 5 minutes

each.

Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in

Secondary Antibody Dilution Buffer. Incubate the cells with the diluted secondary antibody for

1 hour at room temperature, protected from light.

Washing: Wash the cells three times with PBS containing 0.1% Tween-20 for 5 minutes

each, protected from light.

Counterstaining: Incubate the cells with a nuclear counterstain (e.g., DAPI at 1 µg/mL or

Hoechst at 1:10,000) for 5 minutes at room temperature.

Final Wash: Perform a final wash with PBS.
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Mounting: Carefully mount the coverslips onto microscope slides using an antifade mounting

medium.

Imaging: Visualize the staining using a fluorescence or confocal microscope. PBRM1

staining is expected primarily in the nucleus.

Troubleshooting
Table 3: Common Issues and Solutions in PBRM1 Immunofluorescence

Issue Possible Cause Suggested Solution

No or Weak Signal Ineffective primary antibody.
Use a validated antibody for

IF; test a range of dilutions.

Insufficient permeabilization.

Increase Triton X-100

concentration or incubation

time.

PBRM1 is not expressed in the

cell line.

Use a positive control cell line

known to express PBRM1

(e.g., ACHN).

High Background
Primary antibody concentration

is too high.

Titrate the primary antibody to

a lower concentration.

Insufficient blocking.
Increase blocking time or try a

different blocking agent.

Inadequate washing.
Increase the number and

duration of wash steps.

Non-specific Staining
Secondary antibody cross-

reactivity.

Use a pre-adsorbed secondary

antibody.

Presence of endogenous

peroxidases (if using HRP-

conjugated secondaries).

Include a peroxidase

quenching step.

Conclusion
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The protocols and data presented here provide a comprehensive guide for the

immunofluorescent detection and localization of PBRM1. Accurate assessment of PBRM1's

subcellular distribution is fundamental to advancing our understanding of its role in chromatin

remodeling, gene regulation, and tumorigenesis, particularly in the context of ccRCC. The

provided methodologies and troubleshooting guide will aid researchers in obtaining reliable and

reproducible results, ultimately contributing to the development of novel therapeutic strategies

targeting PBRM1-related pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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